1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Overview
Description
The compound “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile” is a heterocyclic compound containing an imidazo[1,2-b]pyrazole core, which is a fused ring system with a pyrazole ring attached to an imidazole ring. The compound also has a cyclopropylmethyl group attached at the 1-position and a carbonitrile group (-C≡N) attached at the 6-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-b]pyrazole core, the cyclopropylmethyl group, and the carbonitrile group. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, imidazo[1,2-b]pyrazole compounds are known to participate in various chemical reactions . The reactivity of this compound would likely be influenced by the electron-withdrawing carbonitrile group and the cyclopropylmethyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonitrile group could influence its polarity and solubility .Scientific Research Applications
Synthesis and Derivative Formation
Novel Derivatives Synthesis : New derivatives of 1H-imidazo[1,2-b]pyrazole-7-carbonitriles, structurally related to 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile, are synthesized with good yields, demonstrating the compound's utility in creating novel chemical entities (Khalafy, Marjani, & Salami, 2014).
Antioxidant and Antimicrobial Activities : Derivatives of 1H-imidazo[1,2-b]pyrazole have been synthesized and evaluated for their antioxidant and antimicrobial activities, highlighting the compound's potential in medicinal chemistry (Bassyouni et al., 2012).
Cyclocondensation for Synthesis : Cyclocondensation techniques involving 1H-imidazo[1,2-b]pyrazole derivatives are employed for the synthesis of various complex compounds, indicating the role of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile in advanced chemical synthesis (Colomer & Moyano, 2011).
Biological Activity and Applications
- Antimicrobial Activity : Some derivatives of 1H-imidazo[1,2-b]pyrazole show significant antimicrobial activity, suggesting the potential use of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile in developing new antimicrobial agents (Rahmouni et al., 2014).
Chemical Synthesis Techniques
- Multicomponent Reactions : The compound is utilized in multicomponent reactions for the synthesis of complex molecules, demonstrating its versatility in organic synthesis (Patel, 2017).
Safety And Hazards
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, its reactivity, and its potential applications in various fields . For example, it could be studied for potential biological activity, given the known biological activity of many imidazo[1,2-b]pyrazole compounds.
properties
IUPAC Name |
1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-6-9-5-10-13(7-8-1-2-8)3-4-14(10)12-9/h3-5,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMDSGIHZCJCBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.